Clemastanin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Clemastanin B tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Clemastanin B ejerce sus efectos antivirales inhibiendo la multiplicación de los virus de la influenza y bloqueando su unión a las células huésped . Se dirige a la endocitosis viral, el desmantelamiento y la exportación de ribonucleoproteínas (RNP) del núcleo . Además, this compound tiene actividades antioxidantes y antiinflamatorias, que contribuyen a su potencial terapéutico general .

Análisis Bioquímico

Biochemical Properties

Clemastanin B interacts with various biomolecules in biochemical reactions. It inhibits the multiplication of viruses, prophylaxis, and blocks virus attachment . It targets viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting different subtypes of human and avian influenza viruses . It also has antioxidant and anti-inflammatory activities .

Molecular Mechanism

This compound exerts its effects at the molecular level by targeting viral endocytosis, uncoating, or RNP export from the nucleus . This mechanism of action inhibits the multiplication of viruses, prophylaxis, and blocks virus attachment .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. An apparent virus titer reduction was detected when MDCK cells were treated with this compound after viral infection, particularly at the early stage .

Metabolic Pathways

This compound is involved in the metabolic pathways of lignan biosynthesis . UDP-glucose-dependent glycosyltransferases are the key enzymes involved in the biosynthesis of this compound .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Clemastanin B puede extraerse de Radix Isatidis utilizando extracción asistida por ultrasonidos (UAE) acoplada a extracción en fase sólida (SPE) y cromatografía líquida de alta resolución (HPLC) . Las condiciones óptimas de UAE incluyen una solución de metanol al 80%, un tiempo de extracción de 45 minutos, una relación solvente-sólido de 20 mL/g y una temperatura de 60 °C . La solución extraída se concentra entonces mediante SPE, con 10 mL de agua como solución de lavado y 5 mL de una mezcla de agua/metanol (50:50, v/v) para la elución .

Métodos de Producción Industrial

La producción industrial de this compound implica la extracción a gran escala de fuentes vegetales como Clematis stans, Plocama calabrica, Sedum sarmentosum y Brassica rapa . El proceso de extracción se optimiza para garantizar altos rendimientos y pureza del compuesto, haciéndolo adecuado para diversas aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

Clemastanin B se somete a diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus actividades biológicas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que implican this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo típicamente en condiciones controladas, incluyendo temperaturas y niveles de pH específicos, para garantizar que se formen los productos deseados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de this compound incluyen diversos derivados con propiedades antivirales y antioxidantes mejoradas . Estos derivados son valiosos para futuras investigaciones y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos Similares

Clemastanin B es similar a otros compuestos lignanos como la pinoresinol diglucósido y la lariciresinol . Estos compuestos comparten similitudes estructurales y exhiben actividades biológicas comparables .

Singularidad

Lo que diferencia a this compound de otros compuestos lignanos es su potente actividad antiviral contra un amplio espectro de virus de la influenza . Su capacidad para inhibir la multiplicación viral y bloquear la unión lo convierte en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas .

Propiedades

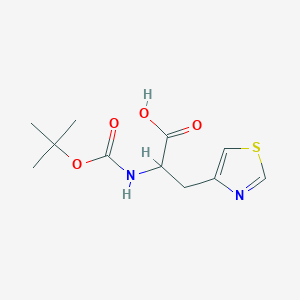

IUPAC Name |

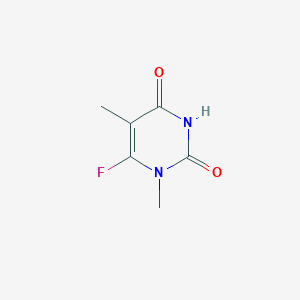

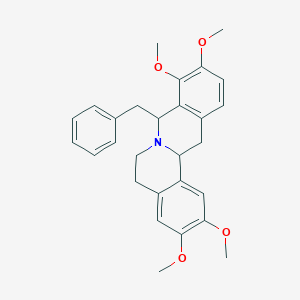

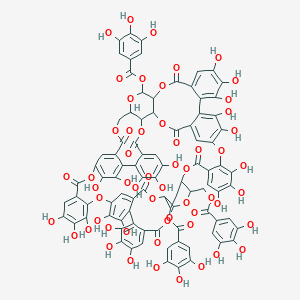

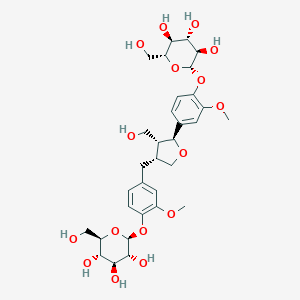

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLWZMSRSJTRHJ-NCIRKIHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the main sources of Clemastanin B?

A1: this compound is a lignan glycoside primarily found in the roots of Isatis indigotica, also known as woad root [, , , , , , , ]. It has also been isolated from other plant species like Clematis stans [] and Stellera chamaejasme [].

Q2: What is the chemical structure of this compound?

A2: this compound is a bis-glucoside of (+)-lariciresinol. Its chemical structure consists of two β-D-glucopyranoside units linked to the (+)-lariciresinol aglycone at the 4 and 4' positions [].

Q3: What analytical techniques are commonly used to identify and quantify this compound?

A3: Researchers often employ techniques like High-Performance Liquid Chromatography (HPLC) coupled with a Photo-Diode Array Detector (DAD) or UV spectrophotometry to quantify this compound [, , , ]. Additionally, structural elucidation relies on spectroscopic methods like Infrared Radiation (IR), Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [].

Q4: What are the reported biological activities of this compound?

A4: this compound has shown promising in vitro antiviral activity against various influenza virus subtypes, including human (H1N1, H3N2, and influenza B) and avian influenza viruses (H6N2, H7N3, H9N2) [].

Q5: How does this compound exert its antiviral effects against influenza viruses?

A5: While the exact antiviral mechanism of this compound is not fully understood, studies suggest it might interfere with viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) from the nucleus []. Research also indicates it might inhibit viral attachment and multiplication [].

Q6: Are there any studies on the development of resistance to this compound in viruses?

A6: Research suggests that this compound treatment does not easily lead to the emergence of drug resistance in influenza viruses [].

Q7: What are the traditional medicinal uses of Isatis indigotica root, the primary source of this compound?

A7: Isatis indigotica root, also known as Radix Isatidis in Traditional Chinese Medicine, has been used for centuries to clear heat, detoxify, and treat various ailments, including bacterial and viral infections [].

Q8: Has this compound been isolated from other parts of the Isatis indigotica plant?

A8: While this compound is primarily found in the roots of Isatis indigotica, one study mentions its presence in an antiviral extract derived from both the roots and leaves of the plant [].

Q9: Are there specific extraction methods optimized for obtaining this compound from plant material?

A9: Yes, several methods have been investigated for efficient this compound extraction. These include ultrasound-assisted extraction (UAE) coupled with solid phase extraction (SPE) [], microwave extraction [], and the use of macroporous resins like D101 for enrichment and purification [].

Q10: Have there been attempts to optimize the extraction of this compound specifically?

A10: Yes, researchers have explored optimizing this compound extraction using various parameters like solvent type, extraction time, and temperature. For instance, one study found that UAE with 80% methanol, 45 minutes extraction time, a 20:1 solvent to solid ratio, and a temperature of 60°C yielded satisfactory results [].

Q11: Are there established methods for separating and purifying this compound from other compounds present in plant extracts?

A11: Researchers have successfully used techniques like medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and preparative high-performance liquid chromatography (pre-HPLC) to isolate and purify this compound from Isatis indigotica extracts [, ].

Q12: Is there any research on the potential synergistic effects of this compound with other compounds found in Isatis indigotica?

A12: While specific studies on the synergistic effects of this compound with other Isatis indigotica constituents are limited, one research paper highlights the potential for synergistic antiviral activity based on the concept of “pharmacy superposition" []. This theory suggests that compounds with similar structures might act on the same targets, leading to enhanced effects.

Q13: Have any studies investigated the impact of this compound on human cells or animal models?

A13: While the provided research highlights the in vitro antiviral activity of this compound, there is no mention of studies evaluating its effects on human cells or in animal models.

Q14: Are there any known potential applications of this compound in pharmaceutical formulations?

A14: While research on this compound is ongoing, its in vitro antiviral activity suggests potential applications in developing antiviral agents. One study mentions its potential use in oral and non-oral antiviral formulations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.